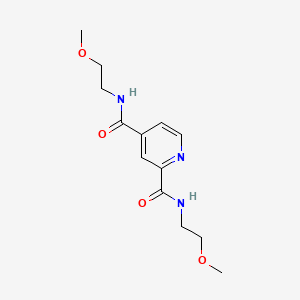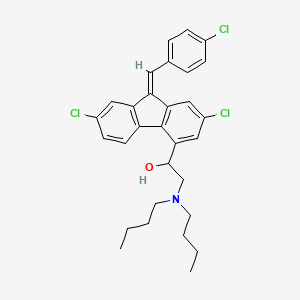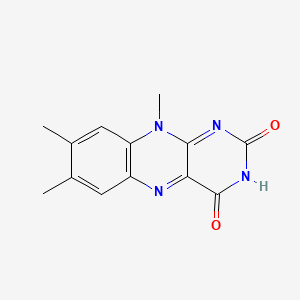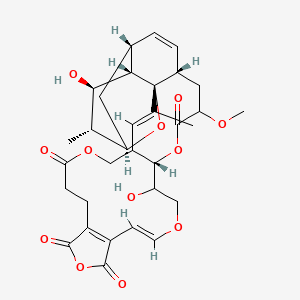
Lupitidine
概要
説明
ルピチジンは、スミス・クライン&フレンチによって開発され、抗潰瘍薬として記述されましたが、販売されたことはありません . ルピチジンの分子式はC21H27N5O2Sで、分子量は413.54 g/molです .
製法
ルピチジンの合成には、いくつかのステップが含まれます。主要な合成経路の1つは、2-アミノプロパン-2-イルフランとメチルスルファニルエチルアミン誘導体の反応を含みます。反応条件は通常、目的の生成物の形成を促進するために、有機溶媒と触媒の使用が含まれます。
化学反応の分析
ルピチジンは、次のようなさまざまな化学反応を起こします。
酸化: ルピチジンは、スルホキシドやスルホンを生成するように酸化することができます。酸化によく使用される試薬には、過酸化水素や過酸があります。
還元: ルピチジンは、チオールなどの他の還元された硫黄含有誘導体を生成するように還元することができます。水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ルピチジンの酸化はスルホキシドとスルホンの生成につながる可能性があり、還元はチオールを生成する可能性があります .
科学研究への応用
準備方法
The synthesis of lupitidine involves several steps. One of the key synthetic routes includes the reaction of 2-aminopropan-2-yl furan with a methylsulfanyl ethylamine derivative. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
化学反応の分析
Lupitidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common reagents for oxidation include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form thiols and other reduced sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfur and nitrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones, while reduction can yield thiols .
科学的研究の応用
作用機序
ルピチジンは、胃酸分泌の調節に関与するヒスタミンH2受容体を阻害することで、その効果を発揮します。 これらの受容体を遮断することにより、ルピチジンは胃酸の産生を減らし、潰瘍などの状態を軽減します . ルピチジンの分子標的は、胃の壁細胞にあるヒスタミンH2受容体です . その作用機序に関与する経路には、アデニル酸シクラーゼの阻害とそれに続くサイクリックAMPレベルの減少が含まれます .
類似の化合物との比較
ルピチジンは、シメチジン、ラニチジン、ファモチジンなどの他のヒスタミンH2受容体拮抗薬に似ています。 ルピチジンは、その長時間作用と抗アンドロゲン効果がない点が特徴です . 類似の化合物には以下が含まれます。
シメチジン: より短時間作用し、潜在的な抗アンドロゲン効果を持つ別のH2受容体拮抗薬。
ラニチジン: シメチジンに比べて作用発現が速く、副作用が少ないことで知られています。
ファモチジン: ラニチジンよりも長時間作用する、より強力なH2受容体拮抗薬.
ルピチジンのユニークな点は、その長時間作用性と、甲状腺ホルモンのクリアランスを増加させることで、下垂体甲状腺刺激ホルモン駆動を強化する能力です .
類似化合物との比較
Lupitidine is similar to other histamine H2 receptor antagonists, such as cimetidine, ranitidine, and famotidine. this compound is unique in its long duration of action and lack of antiandrogenic effects . Similar compounds include:
Cimetidine: Another H2 receptor antagonist with a shorter duration of action and potential antiandrogenic effects.
Ranitidine: Known for its rapid onset of action and fewer side effects compared to cimetidine.
Famotidine: A more potent H2 receptor antagonist with a longer duration of action than ranitidine.
This compound’s uniqueness lies in its long-acting properties and its ability to enhance pituitary thyroid-stimulating hormone drive by increasing thyroid hormone clearance .
特性
CAS番号 |
83903-06-4 |
|---|---|
分子式 |
C21H27N5O2S |
分子量 |
413.5 g/mol |
IUPAC名 |
2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H27N5O2S/c1-15-4-5-16(11-23-15)10-17-12-24-21(25-20(17)27)22-8-9-29-14-19-7-6-18(28-19)13-26(2)3/h4-7,11-12H,8-10,13-14H2,1-3H3,(H2,22,24,25,27) |
InChIキー |
IKEHSFKMCULMKJ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=C(O3)CN(C)C |
異性体SMILES |
CC1=NC=C(C=C1)CC2=CN=C(N=C2O)NCCSCC3=CC=C(O3)CN(C)C |
正規SMILES |
CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=C(O3)CN(C)C |
外観 |
Solid powder |
Key on ui other cas no. |
83903-06-4 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lupitidine |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














